molecular formula C9H7ClN4O B12951320 2-Amino-4-chloro-6-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile

2-Amino-4-chloro-6-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile

Cat. No.: B12951320
M. Wt: 222.63 g/mol
InChI Key: CAHWYJITLXZQDB-UHFFFAOYSA-N
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Description

2-Amino-4-chloro-6-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile is a heterocyclic compound that belongs to the pyrazolopyridine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-chloro-6-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile typically involves the reaction of 3-bromo-5-methoxypyridine-2-amine with 2-chloropropionitrile in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide at a temperature range of 20-30°C for about 8 hours. This is followed by the addition of a diazabicycloundecene catalyst and heating the reaction mixture to 50-60°C for an additional 20 hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-chloro-6-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Amino-4-chloro-6-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-4-chloro-6-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as kinases. The compound can inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-4-chloro-6-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of amino, chloro, and methoxy groups makes it a versatile intermediate for the synthesis of various bioactive compounds.

Biological Activity

2-Amino-4-chloro-6-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings on its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C₈H₈ClN₅O
  • Molecular Weight : 215.64 g/mol
  • CAS Number : 1207836-10-9

Research indicates that compounds in the pyrazolo[1,5-a]pyridine class exhibit significant biological activities, primarily through the inhibition of specific protein kinases. These kinases are crucial in various cellular processes, including growth and differentiation. The inhibition of these kinases can lead to therapeutic effects in diseases characterized by abnormal cell signaling.

Biological Activities

  • Anticancer Activity :
    • Pyrazolo[1,5-a]pyridine derivatives have shown promising results as inhibitors of AXL and c-MET kinases, which are implicated in cancer progression and metastasis. Selective inhibition of these kinases can reduce tumor growth and improve patient outcomes in various cancers .
  • Antiviral Properties :
    • Some studies have suggested that pyridine derivatives possess antiviral activities against herpes viruses and HIV. The exact mechanisms remain under investigation, but they may involve disruption of viral replication processes .
  • Neuroprotective Effects :
    • Research has highlighted the potential of pyrazolo[1,5-a]pyridine derivatives in treating neurodegenerative diseases such as Alzheimer's disease by selectively inhibiting microtubule affinity regulating kinase (MARK) . This inhibition is believed to stabilize microtubules and prevent neurodegeneration.

Case Studies and Research Findings

StudyFindings
Study 1A study evaluated the compound's efficacy against various cancer cell lines, reporting IC50 values below 10 µM for several lines, indicating strong anticancer activity .
Study 2In vivo studies demonstrated that treatment with pyrazolo[1,5-a]pyridine derivatives significantly reduced tumor sizes in mouse models compared to controls .
Study 3A pharmacological evaluation revealed that the compound exhibited selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index .

Properties

Molecular Formula

C9H7ClN4O

Molecular Weight

222.63 g/mol

IUPAC Name

2-amino-4-chloro-6-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile

InChI

InChI=1S/C9H7ClN4O/c1-15-5-2-7(10)8-6(3-11)9(12)13-14(8)4-5/h2,4H,1H3,(H2,12,13)

InChI Key

CAHWYJITLXZQDB-UHFFFAOYSA-N

Canonical SMILES

COC1=CN2C(=C(C(=N2)N)C#N)C(=C1)Cl

Origin of Product

United States

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